![molecular formula C23H18Cl2O3S2 B560449 2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid CAS No. 1450888-35-3](/img/structure/B560449.png)
2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid
Overview
Description
Novel allosteric Pkh inhibitor directed to the PIF-pocket, with increased selectivity for C. albicans Pkh2.
Novel allosteric Pkh inhibitor directed to the PIF-pocket, with increased selectivity for C. albicans Pkh2.; High Quality Biochemicals for Research Uses
Biological Activity
2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid is a complex organic compound notable for its unique chemical structure, which incorporates multiple functional groups that may contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorinated phenyl rings and a sulfonamide moiety suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate sulfonamide derivatives with acetic acid derivatives. The optimization of reaction conditions is crucial to enhance yield and purity for subsequent biological testing.
Antiviral Activity
Research indicates that compounds with similar structural features have demonstrated antiviral properties. For example, sulfonamide derivatives have been evaluated for their activity against viruses such as the Tobacco Mosaic Virus (TMV). In studies, certain derivatives exhibited significant inhibition rates, suggesting that modifications in the sulfonamide structure can lead to enhanced antiviral activity .
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
Ningnanmycin | 0.5 | 54.51 |
This table illustrates the inhibition rates of various compounds against TMV, highlighting the potential for similar activities in our compound of interest.
Antimicrobial Properties
Sulfonamide compounds have also been recognized for their broad-spectrum antimicrobial activities. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. The presence of the chlorophenyl group in related compounds has been associated with enhanced antimicrobial potency .
Anticancer Potential
Some studies have suggested that compounds containing thiadiazole or thiazole moieties exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural similarity between these compounds and our target compound could imply potential anticancer activity that warrants further investigation .
Case Studies
- Antiviral Screening : A study synthesized several sulfonamide derivatives and screened them against TMV, revealing that specific substitutions significantly affected antiviral efficacy. Compounds with multiple chlorinated phenyl groups showed improved inhibition rates compared to their non-substituted counterparts .
- Antimicrobial Testing : In another investigation, a series of chlorophenyl-containing sulfonamides were tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated their effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar activity due to its structural analogies .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that sulfanylacetic acid derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Cancer Research
Compounds containing chlorophenyl groups have been investigated for their anticancer properties. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The specific structure of this compound may enhance these effects, warranting further investigation.
Agricultural Applications
Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Compounds with similar frameworks have shown effectiveness against agricultural pests and pathogens. For instance, studies on sulfanyl derivatives indicate their ability to disrupt the growth of fungal pathogens in crops, making them suitable candidates for development as eco-friendly pesticides .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of sulfanyl groups into polymers can enhance their mechanical properties and thermal stability. Research into related compounds has shown that these functionalities can improve the performance of polymeric materials used in various applications, including coatings and composites . The specific interactions of this compound with polymer matrices remain an area of active research.
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A series of experiments conducted on sulfanyl derivatives demonstrated significant inhibition against Mycobacterium tuberculosis and other bacterial strains. The study highlighted structure-activity relationships that could be applied to this compound to predict its efficacy .
- Inflammation Model Research : In vivo models were utilized to assess the anti-inflammatory effects of related compounds. Results indicated a marked reduction in inflammation markers when treated with sulfanyl derivatives, suggesting a promising therapeutic application for inflammatory diseases .
- Polymer Enhancement Trials : Experimental trials integrating sulfanyl compounds into polymer matrices showed improved tensile strength and thermal resistance compared to control samples. This opens avenues for developing advanced materials with enhanced performance characteristics .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2O3S2/c24-16-7-5-15(6-8-16)20(26)13-22(29-14-23(27)28)19-3-1-2-4-21(19)30-18-11-9-17(25)10-12-18/h1-12,22H,13-14H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAULNRMHUJFUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)SCC(=O)O)SC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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